N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525571
InChI: InChI=1S/C16H16N4OS/c1-10-5-3-6-11(2)14(10)19-13(21)9-22-16-18-12-7-4-8-17-15(12)20-16/h3-8H,9H2,1-2H3,(H,19,21)(H,17,18,20)
SMILES:
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol

N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

CAS No.:

Cat. No.: VC14525571

Molecular Formula: C16H16N4OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide -

Specification

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Standard InChI InChI=1S/C16H16N4OS/c1-10-5-3-6-11(2)14(10)19-13(21)9-22-16-18-12-7-4-8-17-15(12)20-16/h3-8H,9H2,1-2H3,(H,19,21)(H,17,18,20)
Standard InChI Key XFXSIQZVGZDKPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,6-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide, delineates its core structure:

  • A 2,6-dimethylphenyl group linked via an acetamide bridge to an imidazo[4,5-b]pyridine heterocycle.

  • A sulfanyl (thioether) group (-S-) connects the acetamide’s methylene carbon to the imidazopyridine’s second position.

The canonical SMILES string (CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=CC=N3) and InChIKey (XFXSIQZVGZDKPZ-UHFFFAOYSA-N) confirm regiochemistry and stereochemical neutrality .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{OS}
Molecular Weight312.4 g/mol
Topological Polar Surface Area103 Ų (estimated)
Hydrogen Bond Donors2 (amide NH, imidazole NH)
Hydrogen Bond Acceptors5 (amide O, imidazole N, pyridine N)

Synthesis and Characterization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR would reveal signals for the dimethylphenyl protons (δ 2.2–2.4 ppm, singlet), acetamide methylene (δ 3.8–4.0 ppm), and imidazopyridine aromatic protons (δ 7.5–8.5 ppm).

    • 13C^{13}\text{C} NMR would confirm carbonyl (δ ~170 ppm) and thioether (δ ~35 ppm) carbons.

  • Mass Spectrometry: LC-MS would show a molecular ion peak at m/z 312.4 ([M+H]+^+).

Applications in Materials Science

The compound’s conjugated π-system and sulfur atom suggest utility in:

  • Organic Semiconductors: Imidazopyridines contribute to charge transport in thin-film transistors.

  • Self-Assembled Monolayers (SAMs): Thioethers anchor molecules to gold surfaces for sensor development.

Future Research Directions

  • Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify lead candidates.

  • Derivatization Studies: Modify the acetamide’s alkyl chain or imidazopyridine substituents to optimize bioavailability.

  • Computational Modeling: Molecular docking studies to predict target binding modes and affinity .

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